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Compound of Interest

Compound Name: 3-Hydroxy-5-methoxyflavone

CAS No.: 6665-81-2

Cat. No.: B2867594

Get Quote

Executive Summary
Target Analyte: 3-Hydroxy-5-methoxyflavone (CAS: 6665-81-2) Class: Flavonol (5-O-

methylated) Primary Application: Pharmacological standards, structure-activity relationship

(SAR) studies in kinase inhibition, and metabolic stability assays.[1]

This guide details the synthesis, isolation, and structural validation of 3-hydroxy-5-
methoxyflavone.[1] Unlike typical 5-hydroxyflavonoids (e.g., Galangin), the 5-methoxy

derivative lacks the intramolecular hydrogen bond between the C5-oxygen and C4-carbonyl.[1]

This alteration significantly changes its solubility profile, reactivity during synthesis (specifically

the Algar-Flynn-Oyamada oxidation), and spectral characteristics. The protocol below

prioritizes the Modified Algar-Flynn-Oyamada (AFO) reaction to minimize the formation of

aurone byproducts, a common failure mode in 5-substituted systems.

Part 1: Retrosynthetic Analysis & Strategy
The construction of the 3-hydroxy-5-methoxyflavone scaffold relies on the oxidative

cyclization of a chalcone precursor.[1] While the Baker-Venkataraman rearrangement is a
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viable alternative, the AFO reaction offers a more direct, two-step route from commercially

available acetophenones.

Critical Strategic Decision:

Route: Claisen-Schmidt Condensation

Algar-Flynn-Oyamada (AFO) Oxidation.[1]

Challenge: Electron-donating groups (like -OMe) at the 6'-position of the chalcone (which

becomes the 5-position of the flavone) destabilize the transition state, often favoring the

rearrangement to 2-benzylidene-3(2H)-benzofuranones (aurones).[1]

Solution: Use of controlled temperature and weaker bases (e.g.,

instead of

) or careful monitoring of hydroxide equivalents to favor the flavonol pathway [1].

Diagram 1: Synthetic Pathway Logic

2-Hydroxy-6-methoxyacetophenone
+ Benzaldehyde

2'-Hydroxy-6'-methoxychalcone
(Intermediate)

Claisen-Schmidt
(KOH, EtOH, r.t.) Epoxide IntermediateH2O2, Base

Aurone Byproduct
(Avoid)

Path B: Ring Contraction
(Favored by High Temp/Strong Base)

3-Hydroxy-5-methoxyflavone
(Target)

Path A: Flavonol Cyclization
(Favored by Na2CO3/Low Temp)

Click to download full resolution via product page

Caption: Reaction flow prioritizing the flavonol pathway via controlled oxidation conditions.

Part 2: Chemical Synthesis Protocols
Step 1: Synthesis of 2'-Hydroxy-6'-methoxychalcone
The precursor must be synthesized via base-catalyzed aldol condensation.[1]
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Reagents:

2-Hydroxy-6-methoxyacetophenone (1.0 eq)[1]

Benzaldehyde (1.1 eq)

Potassium Hydroxide (KOH) (50% aq.[1] solution)

Ethanol (Absolute)

Protocol:

Dissolve 10 mmol of 2-hydroxy-6-methoxyacetophenone in 20 mL of ethanol.

Add 11 mmol of benzaldehyde.

Cool the mixture to 0°C in an ice bath.

Dropwise add 10 mL of 50% KOH solution while stirring vigorously. The solution will turn

deep yellow/orange, indicating chalcone formation.

Self-Validation: Allow the reaction to stir at room temperature for 24-48 hours. Monitor via

TLC (Hexane:EtOAc 8:2).[1] The chalcone typically has a lower

than the aldehyde but higher than the acetophenone.

Pour the reaction mixture into ice-cold dilute HCl (1M) to precipitate the product.

Filter the yellow solid, wash with cold water, and recrystallize from ethanol to obtain pure 2'-

hydroxy-6'-methoxychalcone.[1]

Step 2: Modified Algar-Flynn-Oyamada (AFO) Oxidation
This step converts the chalcone to the flavonol.[1][2]

Reagents:

2'-Hydroxy-6'-methoxychalcone (from Step 1)[1]
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Hydrogen Peroxide (

, 30% w/v)

Sodium Hydroxide (NaOH) (4N) or Sodium Carbonate (

)

Methanol/Ethanol[1][3]

Protocol:

Dissolve 5 mmol of the chalcone in 25 mL of methanol.

Cool to 0°C. Temperature control is vital to suppress aurone formation.

Add 2 mL of 4N NaOH (or saturated

for higher specificity [1]).

Add 2.5 mL of 30%

dropwise.

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

Observation: The deep yellow color of the chalcone should fade to a pale yellow.

Acidify with 2N HCl to precipitate the crude flavonol.[1]

Filter the solid.[1]

Part 3: Isolation & Purification[1][3][4][5][6][7]
The crude product often contains unreacted chalcone and trace aurones.[1]

Purification Workflow
Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Gradient elution using

Hexane and Ethyl Acetate.[1][4]
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Step-by-Step Isolation:

Adsorption: Dissolve the crude solid in a minimum amount of

, mix with silica gel (1:2 ratio), and evaporate to dryness to create a "dry load."

Column Packing: Pack a glass column with silica gel slurried in Hexane.

Elution Gradient:

100% Hexane (2 Column Volumes - CV): Remove non-polar impurities.[1]

90:10 Hexane:EtOAc (3 CV): Elutes unreacted benzaldehyde/acetophenone.[1]

80:20 Hexane:EtOAc (5 CV): Typically elutes aurone byproducts.[1]

60:40 Hexane:EtOAc: Elutes the target 3-Hydroxy-5-methoxyflavone.[1]

Crystallization: Combine fractions containing the single spot (TLC check). Evaporate solvent.

[1] Recrystallize from Methanol/Chloroform to yield pale yellow needles.[1]

Diagram 2: Purification Logic & Decision Tree
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Caption: Purification strategy separating the target flavonol from non-polar precursors and

aurone side-products.

Part 4: Structural Elucidation & Validation[1]
To confirm the structure and rule out the 5-hydroxy isomer (which may form if demethylation

occurred) or the aurone, use the following data.

NMR Spectroscopy ( H NMR, 400 MHz, )
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Position
Chemical Shift (

ppm)
Multiplicity Diagnostic Note

5-OMe 3.80 - 3.95 Singlet (3H)
Definitive proof of 5-

methoxy group.

3-OH 9.50 - 10.00 Broad Singlet
Exchangeable with

.[1]

H-6, H-8 6.40 - 6.80
Doublets (

Hz)

Meta-coupling on A-

ring.[1]

H-2', H-6' 8.00 - 8.20 Multiplet
B-ring protons (ortho).

[1][5]

5-OH ABSENT --

Absence of signal at

12.0-13.0 ppm

confirms no

demethylation.

UV-Vis Shift Reagents (Self-Validating Check)
Use UV-Vis spectroscopy in methanol to distinguish the 5-OMe from a 5-OH analog [2].[1]

MeOH Spectrum: Band I (

nm) and Band II (

nm).[1]

+

:

5-OH Flavones: Show a large bathochromic shift (+40-60 nm) due to complexation

between the 4-keto and 5-OH.[1]

5-OMe Flavones (Target):No significant shift (or minor shift due to 3-OH complexation

only).[1] This confirms the 5-position is blocked (methylated).[1]
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Part 5: Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Product is deep orange/red
Aurone formation (side

reaction).[1]

Reaction temperature was too

high or base too strong.

Repeat AFO at 0°C using

.[1]

Low Yield
Incomplete oxidation of

chalcone.[1]

Extend reaction time; ensure

is fresh (30%).

NMR shows signal at 12.5 ppm Demethylation occurred.[1]

Avoid harsh acidic workup.[1]

Use dilute HCl for

neutralization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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